2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro, methyl, and trifluoromethyl groups attached to a phenoxy and phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and phenylacetamide intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The key steps in the synthesis may involve:
Halogenation: Introduction of chlorine atoms to the phenoxy ring.
Methylation: Addition of a methyl group to the phenoxy ring.
Trifluoromethylation: Incorporation of the trifluoromethyl group to the phenyl ring.
Amidation: Formation of the acetamide linkage between the phenoxy and phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common industrial methods include:
Catalytic Halogenation: Using catalysts to facilitate the halogenation process.
Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups on the phenoxy or phenyl rings using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated products.
Scientific Research Applications
2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichloro-6-methylphenoxy)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(3-trifluoromethylphenyl)acetamide: Lacks the dichloro and methyl groups on the phenoxy ring, leading to variations in reactivity and applications.
Uniqueness
2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-9-5-11(17)7-13(18)15(9)24-8-14(23)22-12-4-2-3-10(6-12)16(19,20)21/h2-7H,8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGHLRVAJSMULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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